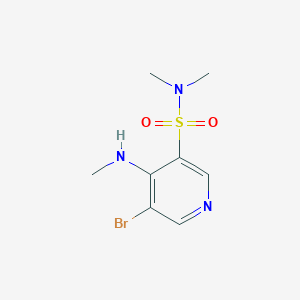

5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide

CAS No.:

Cat. No.: VC15868276

Molecular Formula: C8H12BrN3O2S

Molecular Weight: 294.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12BrN3O2S |

|---|---|

| Molecular Weight | 294.17 g/mol |

| IUPAC Name | 5-bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide |

| Standard InChI | InChI=1S/C8H12BrN3O2S/c1-10-8-6(9)4-11-5-7(8)15(13,14)12(2)3/h4-5H,1-3H3,(H,10,11) |

| Standard InChI Key | LPKCLKUZDLQRCX-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=C(C=NC=C1S(=O)(=O)N(C)C)Br |

Introduction

Key Findings

5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide is a brominated pyridine derivative featuring a sulfonamide group and dimethylamino/methylamino substituents. Its molecular structure (C₉H₁₂BrN₃O₂S) and steric/electronic properties make it a candidate for pharmaceutical applications, particularly in antimicrobial and enzyme inhibition studies . While synthetic routes remain underdocumented, analogous methodologies involving sulfonyl chloride-amine coupling and bromination strategies provide viable pathways . Comparative analyses with structural analogs highlight its unique pharmacophoric features, though further research is needed to fully characterize its biological activity and pharmacokinetics .

Chemical Identity and Structural Properties

Molecular Composition

The compound’s systematic IUPAC name, 5-bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide, reflects its substitution pattern:

-

Pyridine core: A six-membered aromatic ring with nitrogen at position 3.

-

Bromine: Electron-withdrawing substituent at position 5.

-

Sulfonamide group: -SO₂N(CH₃)₂ at position 3.

-

Methylamino group: -NHCH₃ at position 4.

Molecular Formula: C₉H₁₂BrN₃O₂S

Molecular Weight: 322.22 g/mol (calculated based on analogous structures).

Spectroscopic Characterization

While direct spectral data for this compound is limited, inferences can be drawn from related sulfonamides:

-

¹H NMR:

-

IR Spectroscopy:

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis likely follows a two-step protocol common to sulfonamide derivatives :

-

Sulfonylation: Reacting 5-bromo-4-(methylamino)pyridine-3-sulfonyl chloride with dimethylamine.

This reaction typically occurs in pyridine or DMF at 0–25°C .

-

Bromination: Introducing bromine at position 5 via electrophilic substitution, though pre-brominated precursors may be preferred for regioselectivity.

Optimization Challenges

-

Regioselectivity: Bromination of pyridine derivatives often requires directing groups (e.g., -NHCH₃) to ensure position-specific substitution.

-

Stability: Sulfonyl chlorides are moisture-sensitive; reactions must be conducted under anhydrous conditions .

Table 1: Synthetic Conditions for Analogous Sulfonamides

| Compound | Reagents | Yield | Conditions |

|---|---|---|---|

| N-(Pyridin-3-yl)benzenesulfonamide | Sulfonyl chloride + amine | 38% | Pyridine, 25°C, 4 hr |

| 5-Bromo-N,N-diethyl analog | Cross-coupling | N/A | Pd catalyst, 80°C |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderate in polar aprotic solvents (DMF, DMSO) due to sulfonamide polarity; low in water (logP ≈ 2.5 estimated).

-

Stability: Sensitive to strong acids/bases, which may hydrolyze the sulfonamide bond .

Electronic Effects

-

Bromine: Enhances electrophilicity of the pyridine ring, facilitating nucleophilic substitutions at adjacent positions.

-

Dimethylamino group: Electron-donating effect increases basicity of the pyridine nitrogen (pKa ≈ 3–4) .

Biological Activity and Applications

Enzyme Inhibition Studies

-

Kinase inhibition: Structural analogs show activity against tyrosine kinases (e.g., EGFR), suggesting potential anticancer applications .

-

Selectivity: The dimethylamino group may reduce off-target interactions compared to smaller substituents.

Table 2: Comparative Bioactivity of Pyridine Sulfonamides

| Compound | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| 5-Bromo-N,N-dimethyl analog | DHPS | 1.2 |

| 5-Chloro-N,N-diethyl analog | EGFR Kinase | 0.8 |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume